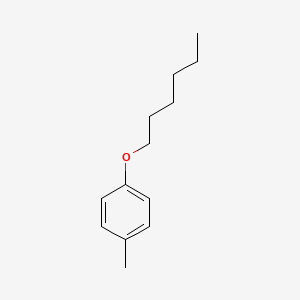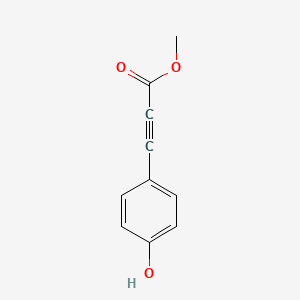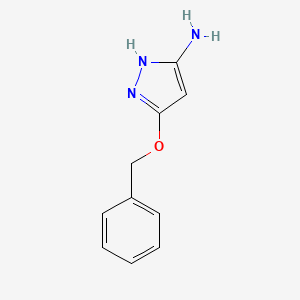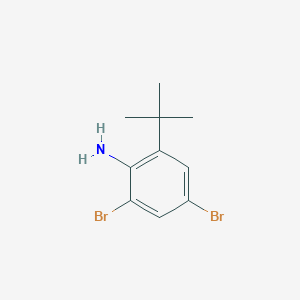
4-Ethoxyindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indolines, including 4-Ethoxyindoline, has been a focus in recent years . Indoline can be synthesized in various ways, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . An efficient electrochemical amino-oxygenation of styrenes has been developed for the synthesis of 3-methoxyindolines and 3-ethoxyindoline .Molecular Structure Analysis
The molecular formula of 4-Ethoxyindoline is C11H13NO. Its molecular structure has been compared using Hartree–Fock (HF) and density functional theory . The molecular structure obtained from X-ray single-crystal analysis of the investigated compound in the ground state has been compared using Hartree–Fock (HF) and density functional theory .Chemical Reactions Analysis
Indoline compounds, including 4-Ethoxyindoline, have been used in the development and synthesis of anticancer drugs, antibacterial drugs, etc . Efficient electrochemical amino-oxygenation of styrenes has been developed for the synthesis of 3-methoxyindolines and 3-ethoxyindoline .Physical And Chemical Properties Analysis
The molecular formula of 4-Ethoxyindoline is C11H13NO, its molecular weight is 175.23 g/mol, and its melting point is 106-108 °C. It is a yellowish-brown solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have shown potential in inhibiting the growth of cancer cells and could be further explored for their anticancer properties.
Antimicrobial Applications
Indole derivatives have shown effectiveness against various microbes . This makes them potential candidates for the development of new antimicrobial drugs.
Treatment of Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad application suggests that 4-Ethoxyindoline could potentially be used in a similar manner.
Antiviral Applications
Indole derivatives have demonstrated antiviral properties . They have been used in the development of antiviral agents, suggesting a potential application for 4-Ethoxyindoline in this field.
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . This suggests that 4-Ethoxyindoline could potentially be used in the treatment of inflammatory conditions.
Antioxidant Applications
Indole derivatives have demonstrated antioxidant properties . This suggests that 4-Ethoxyindoline could potentially be used in the development of antioxidant drugs.
Safety and Hazards
Direcciones Futuras
Indoline compounds, including 4-Ethoxyindoline, have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Mecanismo De Acción
The exact mechanism of action, target, and biochemical pathways can vary greatly depending on the specific indole derivative and its chemical structure. Some indole derivatives have been found to inhibit certain enzymes, modulate ion channels, or interact with various receptors .
The pharmacokinetics, which refers to how the drug is absorbed, distributed, metabolized, and excreted (ADME), can also vary . Factors such as the chemical structure of the compound, the route of administration, and individual patient characteristics can all influence the pharmacokinetics .
The result of the action of an indole derivative can range from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also be influenced by various factors. These can include the pH of the environment, the presence of other compounds or drugs, and individual patient factors .
Propiedades
IUPAC Name |
4-ethoxy-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-5,11H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDHVHEJQOARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572090 |
Source


|
| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyindoline | |
CAS RN |
220657-56-7 |
Source


|
| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)


![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)




![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)

